molecular formula C8H15NO3 B009188 N-Acetylisoleucine CAS No. 19764-31-9

N-Acetylisoleucine

Cat. No.: B009188
CAS No.: 19764-31-9
M. Wt: 173.21 g/mol
InChI Key: JDTWZSUNGHMMJM-UHFFFAOYSA-N
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Description

N-Acetylisoleucine is an acetylated derivative of the amino acid isoleucine. It is classified as an alpha amino acid or a derivatized alpha amino acid. This compound is biologically available as an N-terminal capped form of the proteinogenic alpha amino acid L-isoleucine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylisoleucine can be synthesized through the acetylation of isoleucineThis reaction typically requires acetic anhydride or acetyl chloride as the acetylating agents, and a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Acetylisoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

N-Acetylisoleucine has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetylisoleucine is unique due to its specific structure and the presence of the isoleucine moiety, which imparts distinct biochemical properties. Its role as a metabolite and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

2-acetamido-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTWZSUNGHMMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942377
Record name N-(1-Hydroxyethylidene)isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3077-46-1, 19764-31-9, 20257-17-4, 33601-90-0
Record name N-Acetyl-L-isoleucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoleucine, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC203805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoleucine, DL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Hydroxyethylidene)isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of N-acetylisoleucine and its relationship to amino acid metabolism?

A1: this compound is an N-acetylated amino acid found in urine, often at elevated levels in individuals with certain metabolic disorders. While its specific biological role is not fully elucidated, its presence suggests an interplay with amino acid metabolism. One study found that patients with Maple Syrup Urine Disease (MSUD), a condition characterized by impaired metabolism of branched-chain amino acids, exhibited increased urinary excretion of this compound, alongside N-acetylleucine and N-acetylvaline []. This observation suggests that N-acetylation might be a metabolic pathway involved in handling excess amino acids in these disorders.

Q2: How does this compound interact with L-isoleucine in the context of malaria?

A3: Research on Plasmodium knowlesi, a malaria-causing parasite, sheds light on a potential interaction between this compound and L-isoleucine. The study demonstrated that L-isoleucine is crucial for the in vitro growth of P. knowlesi []. While this compound's specific impact wasn't directly investigated in this study, it's interesting to note that another isoleucine analog, L-O-methylthreonine, significantly inhibited DNA synthesis in the parasite. This inhibition was reversible by adding L-isoleucine, indicating a competitive mechanism. Although speculative, this raises the question of whether this compound might also interfere with L-isoleucine utilization by the parasite, potentially hindering its growth. Further research is needed to explore this possibility.

Q3: Does increased protein intake after a subarachnoid hemorrhage impact this compound levels?

A4: A study investigating the effects of a high-protein diet combined with neuromuscular electrical stimulation after aneurysmal subarachnoid hemorrhage found a positive correlation between protein intake and plasma this compound levels []. This suggests that increased protein intake, potentially leading to elevated isoleucine levels, could result in greater this compound production as a byproduct of isoleucine metabolism. This observation, while preliminary, highlights the potential impact of dietary interventions on this compound levels and warrants further investigation into the long-term consequences and potential therapeutic implications.

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